molecular formula C11H9F2NO2 B3133571 ethyl 4,7-difluoro-1H-indole-2-carboxylate CAS No. 394223-44-0

ethyl 4,7-difluoro-1H-indole-2-carboxylate

Cat. No.: B3133571
CAS No.: 394223-44-0
M. Wt: 225.19 g/mol
InChI Key: CKAROLHHGMJUDG-UHFFFAOYSA-N
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Description

4,7-Difluoro-1h-indole-2-carboxylic acid ethyl ester is a chemical compound with the molecular formula C11H9F2NO2. It is a derivative of indole, which is a significant heterocyclic system in natural products and drugs .


Molecular Structure Analysis

The molecular structure of 4,7-Difluoro-1h-indole-2-carboxylic acid ethyl ester consists of 11 carbon atoms, 9 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical and Chemical Properties Analysis

The molecular weight of 4,7-Difluoro-1h-indole-2-carboxylic acid ethyl ester is 225.19 g/mol. Additional physical and chemical properties were not found in the retrieved papers.

Scientific Research Applications

Indole Synthesis and Classification

Indole alkaloids, such as lysergic acid and vincristine, have spurred the development of novel indole synthesis methods. The review by Taber and Tirunahari (2011) presents a comprehensive classification of indole syntheses, highlighting the intricate web of scientific efforts aimed at creating indole-based compounds. This framework could potentially apply to synthesizing derivatives involving 4,7-Difluoro-1H-indole-2-carboxylic acid ethyl ester, given its structural relevance to indole chemistry (Taber & Tirunahari, 2011).

Carboxylic Ester Hydrolases and Biotechnological Routes

Research on carboxylic ester hydrolases by Oh, Kim, and Kim (2019) delves into the enzymatic hydrolysis of carboxylic esters, producing alcohol and acid. This enzymatic approach is vital for understanding the biodegradation and bioconversion processes relevant to esters like 4,7-Difluoro-1H-indole-2-carboxylic acid ethyl ester. It underscores the significance of selective catalysis in environmentally friendly chemical production and potential pharmaceutical applications (Oh, Kim, & Kim, 2019).

Gao, Ma, and Xu (2011) discuss lactic acid's biotechnological routes, emphasizing the transformation of biomass into value-added chemicals through fermentation. Although not directly related, the methodologies for converting carboxylic acids into various derivatives, including esters, highlight the potential industrial and medicinal applications of compounds similar to 4,7-Difluoro-1H-indole-2-carboxylic acid ethyl ester (Gao, Ma, & Xu, 2011).

Implications for Environmental Science and Material Chemistry

The environmental impact and degradation pathways of polyfluoroalkyl chemicals, as reviewed by Liu and Avendaño (2013), provide insight into the fate of fluorinated compounds, including esters, in natural ecosystems. This research underscores the importance of understanding the environmental persistence and transformation of fluorinated esters, potentially informing the safe handling and application of 4,7-Difluoro-1H-indole-2-carboxylic acid ethyl ester in scientific research (Liu & Avendaño, 2013).

Future Directions

The future directions for research on 4,7-Difluoro-1h-indole-2-carboxylic acid ethyl ester and other indole derivatives could include the investigation of novel methods of synthesis and the exploration of their biological activities .

Biochemical Analysis

Biochemical Properties

4,7-Difluoro-1h-indole-2-carboxylic acid ethyl ester participates in various biochemical reactions due to its indole structure. This compound interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to bind with high affinity to multiple receptors, which can lead to the modulation of signaling pathways . The nature of these interactions often involves hydrogen bonding and π-π stacking interactions, which stabilize the compound within the active site of the enzyme or receptor .

Cellular Effects

4,7-Difluoro-1h-indole-2-carboxylic acid ethyl ester affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to changes in downstream gene expression . Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways .

Molecular Mechanism

The molecular mechanism of action of 4,7-Difluoro-1h-indole-2-carboxylic acid ethyl ester involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit certain kinases by binding to their active sites, preventing substrate phosphorylation . Alternatively, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity . These interactions can lead to significant changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,7-Difluoro-1h-indole-2-carboxylic acid ethyl ester can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade under others, leading to a loss of activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of 4,7-Difluoro-1h-indole-2-carboxylic acid ethyl ester vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.

Metabolic Pathways

4,7-Difluoro-1h-indole-2-carboxylic acid ethyl ester is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the production of reactive intermediates that can further interact with cellular components .

Transport and Distribution

The transport and distribution of 4,7-Difluoro-1h-indole-2-carboxylic acid ethyl ester within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the cell via organic anion transporters and subsequently bind to intracellular proteins that facilitate its distribution to target sites .

Subcellular Localization

4,7-Difluoro-1h-indole-2-carboxylic acid ethyl ester exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications can direct the compound to particular compartments or organelles within the cell . For example, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and affect cellular respiration .

Properties

IUPAC Name

ethyl 4,7-difluoro-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO2/c1-2-16-11(15)9-5-6-7(12)3-4-8(13)10(6)14-9/h3-5,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAROLHHGMJUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2N1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The cooled mixture was dissolved in ethyl acetate, washed with sodium bicarbonate and brine, dried and evaporated. Chromatography on silica gel (1:1 dichloromethane/petrol) followed by recrystallization (dichloromethane/hexane) gave the indole ester (0.75 g). (f) 4,7-Difluoroindole-2-carboxaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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